2-Formyl-6-methylisonicotinonitrile
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Overview
Description
2-Formyl-6-methylisonicotinonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of isonicotinonitrile, characterized by the presence of a formyl group at the second position and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methylisonicotinonitrile typically involves the formylation of 6-methylisonicotinonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methylisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Ammonia or amines in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 2-Carboxy-6-methylisonicotinonitrile.
Reduction: 2-Hydroxymethyl-6-methylisonicotinonitrile.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties
Mechanism of Action
The mechanism of action of 2-Formyl-6-methylisonicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Formylisonicotinonitrile: Lacks the methyl group at the sixth position, which may affect its reactivity and binding properties.
6-Methylisonicotinonitrile:
2-Formyl-4-methylisonicotinonitrile: The position of the methyl group can influence the compound’s reactivity and interactions with other molecules.
Uniqueness
2-Formyl-6-methylisonicotinonitrile is unique due to the specific positioning of the formyl and methyl groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
2-formyl-6-methylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHHWLQOSHUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591361 |
Source
|
Record name | 2-Formyl-6-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448907-01-5 |
Source
|
Record name | 2-Formyl-6-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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